4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that features a triazole ring, a biphenyl group, and a chlorophenyl group
Preparation Methods
The synthesis of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl and chlorophenyl intermediates, followed by the formation of the triazole ring. The final step involves the introduction of the thione group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and biphenyl-containing molecules. Compared to these compounds, 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
Properties
CAS No. |
478254-51-2 |
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Molecular Formula |
C21H15ClN4S |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H15ClN4S/c22-19-9-5-4-8-18(19)20-24-25-21(27)26(20)23-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-14H,(H,25,27)/b23-14+ |
InChI Key |
NVCPOGQGNIKLSN-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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